molecular formula C16H23ClN2O3S B3576776 N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide

Cat. No.: B3576776
M. Wt: 358.9 g/mol
InChI Key: GSDGAOMUXFHAQL-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide is a chemical compound with a complex structure that includes an azepane ring, a chloro-substituted phenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide typically involves the reaction of 4-chloro-2-methylbenzenesulfonyl chloride with 2-(azepan-1-yl)-2-oxoethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-azepan-1-yl-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)methanesulfonamide
  • N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide

Uniqueness

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its azepane ring and chloro-substituted phenyl group differentiate it from other similar compounds, potentially leading to unique interactions with molecular targets and distinct applications in various fields.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-13-11-14(17)7-8-15(13)19(23(2,21)22)12-16(20)18-9-5-3-4-6-10-18/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDGAOMUXFHAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCCCC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide
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N-[2-(azepan-1-yl)-2-oxoethyl]-N-(4-chloro-2-methylphenyl)methanesulfonamide
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